molecular formula C11H17NO3 B13007447 ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate

ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate

Cat. No.: B13007447
M. Wt: 211.26 g/mol
InChI Key: APRJOTIEOXQKSX-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom in the 2-position of the azaspiro ring and an ester group at the 4-position.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-15-10(14)8-9(13)12-7-11(8)5-3-4-6-11/h8H,2-7H2,1H3,(H,12,13)

InChI Key

APRJOTIEOXQKSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)NCC12CCCC2

Origin of Product

United States

Preparation Methods

3 Comparative Data Table of Preparation Methods

Method/Source Key Starting Materials Key Reactions Reaction Conditions Yield (%) Purification Techniques Notes
US Patent US5508428A Ethyl acetoacetate, 1,2-dibromoethane Halogenation, cyclization, hydrolysis 50–130 °C, inert solvents 70–85 Extraction, chromatography Uses halogenated cyclopropane intermediates
Thieme Journal 2024 Alcohol precursors Swern oxidation, fluorination, cyclization -70 °C to RT, inert atmosphere 85–91 Flash chromatography Multigram scale, high purity crystalline product
WO2018153312A1 Patent Benzoyl chloride, methyl chloroformate Acylation, reduction, tosylation, azide substitution, hydrogenation RT to moderate heating, inert atmosphere 60–80 Extraction, recrystallization Multi-step, versatile for medicinal chemistry

4 Research Findings and Notes

  • The cyclopropane-based route is well-documented and allows for the introduction of various substituents on the spiro ring, enabling structural diversity.
  • The Swern oxidation and DAST fluorination approach offers a clean and efficient method to prepare the keto-ester functionality with excellent yields and scalability.
  • The multi-step azaspiro synthesis provides a modular approach to functionalize the spirocyclic core, useful for pharmaceutical applications.
  • Reaction solvents such as diethyl ether, tetrahydrofuran, dimethyl sulfoxide, and dichloromethane are commonly used, with temperature control critical for selectivity and yield.
  • Purification often involves silica gel chromatography and recrystallization from ethanol or ethyl acetate mixtures.
  • The final compound is typically characterized by NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

5 Summary

The preparation of This compound is achieved through sophisticated synthetic routes involving cyclopropane intermediates, oxidation and halogenation steps, and multi-step functional group transformations. The choice of method depends on the desired scale, purity, and functionalization. The methods reviewed here are supported by patents and recent peer-reviewed literature, ensuring their reliability and applicability in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction of the keto group can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate is under investigation for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit antibacterial properties, making them candidates for antibiotic development. A notable study synthesized novel fluoroquinolones inspired by spirocyclic structures, demonstrating the compound's utility in generating effective antibacterial agents .

Antiviral Properties

Recent findings suggest that certain analogs of this compound show promising antiviral activity against coronaviruses, with low cytotoxicity and high metabolic stability. These characteristics make it a candidate for further preclinical testing in antiviral drug development .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound allows for comparisons with similar spirocyclic compounds. The following table summarizes some related compounds and their notable features:

Compound NameStructure TypeNotable Features
Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylateSpirocyclicSimilar bicyclic structure; different functional groups
1-Azaspiro[4.5]decane derivativesSpirocyclicVariation in ring size; potential different reactivity
2-Azaspiro[3.3]heptane derivativesSpirocyclicSmaller ring size; may exhibit different biological activities

This comparison highlights the diversity within spirocyclic chemistry while emphasizing the distinct properties of this compound, particularly its nitrogen positioning and functionalization that may confer unique biological effects.

Case Studies

  • Antibacterial Evaluation : A study focused on synthesizing ciprofloxacin congeners revealed that modifications to the spirocyclic framework could enhance antibacterial efficacy, underscoring the relevance of this compound in drug design .
  • Antiviral Research : Another investigation identified a specific analog containing the azaspiro framework that demonstrated high potency against viral targets while maintaining low toxicity levels, indicating its potential as a therapeutic agent against viral infections .

Mechanism of Action

The mechanism by which ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Azaspiro[4.4] Frameworks

(a) Methyl 2-Azaspiro[4.4]Nonane-4-Carboxylate Hydrochloride
  • Structure : Differs by a methyl ester (vs. ethyl) and a hydrochloride salt.
  • Key Data : Priced at €1,121.00/g (Enamine Ltd.), indicating high synthetic complexity .
(b) Ethyl 2-Methyl-4-Oxo-1,3-Dioxaspiro[4.4]Nonane-2-Carboxylate
  • Structure : Replaces the 2-aza group with a 1,3-dioxa ring.
  • Key Data : InChIKey SOCZOSCROMDDED-UHFFFAOYSA-N; SMILES CCOC(=O)C1(OC(=O)C2(O1)CCCC2)C .
  • Significance : The dioxa ring enhances polarity, likely reducing membrane permeability compared to nitrogen-containing analogs.
(c) (2S)-3-[(2S)-2-[[(2S)-1-Ethoxy-1-Oxo-4-Phenylbutan-2-Yl]Amino]Propanoyl]-6,9-Dithia-3-Azaspiro[4.4]Nonane-2-Carboxylic Acid
  • Structure : Incorporates dithia (S-S) bridges and a phenyl group.

Functional Group Impact: Oxo vs. Heteroatom Variations

(a) (2-Isopropyl-5-Methylcyclohexyl)-2-Oxo-1-Oxaspiro[4.4]Nonane-4-Carboxylate
  • Structure : 1-oxaspiro ring (oxygen instead of nitrogen) with a 2-oxo group.
  • Key Data : IR absorption at 1785 cm⁻¹ (ester C=O) and 1731 cm⁻¹ (oxo group); NMR δ 4.80–4.65 (m, 2H) .
  • Significance : The oxaspiro ring reduces basicity compared to azaspiro analogs, impacting solubility and reactivity.
(b) 4-Bromophenyl 1,4-Diazabicyclo[3.2.2]Nonane-4-Carboxylate Fumarate
  • Structure : Diazabicyclo[3.2.2] framework with a bromophenyl group.
  • Key Data : Fumarate salt improves crystallinity (I.R. bands at 1700 cm⁻¹ for carboxylate) and stability .
  • Significance : Salt formation enhances pharmacokinetic properties, a strategy applicable to ethyl 3-oxo-2-azaspiro derivatives.
(a) 4-[11C]Methylphenyl-1,4-Diazabicyclo[3.2.2]Nonane-4-Carboxylate ([11C]CHIBA-1001)
  • Application : PET radioligand for α7-nicotinic acetylcholine receptors (α7-nAChRs) in the brain .
(b) Spirocyclic Building Blocks in Drug Discovery
  • Example: tert-Butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate (Mol. Wt. 239.32) .
  • Significance : Smaller spiro[3.5] systems are prioritized for fragment-based drug design due to their conformational flexibility.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Spiro System Key Substituents Applications/Properties Reference
Ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate 2-azaspiro[4.4] 3-oxo, ethyl ester N/A (Theoretical)
Methyl 2-azaspiro[4.4]nonane-4-carboxylate HCl 2-azaspiro[4.4] Methyl ester, HCl salt High-cost synthetic intermediate
4-Bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate 1,4-diazabicyclo[3.2.2] Bromophenyl, fumarate salt Stable crystalline form

Table 2: Spectroscopic Data of Selected Analogs

Compound IR (cm⁻¹) NMR (δ, ppm) Reference
(2-Isopropyl-5-methylcyclohexyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxylate 1785 (C=O), 1731 (oxo) 4.80–4.65 (m, 2H)
4-Bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate fumarate 1700 (carboxylate) N/A

Biological Activity

Ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate is a bicyclic compound characterized by a unique spiro structure that incorporates a nitrogen atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive studies are still limited. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

  • Molecular Formula : C₁₁H₁₇NO₃
  • Molecular Weight : Approximately 197.28 g/mol
  • Structure : The spirocyclic nature of the compound contributes to its chemical reactivity and biological potential.

Biological Activity Overview

Preliminary studies suggest that compounds with similar spirocyclic structures may exhibit various biological activities, including:

  • Antimicrobial Activity : Some spirocyclic compounds have demonstrated effectiveness against bacterial strains.
  • Antidiabetic Effects : Certain derivatives have shown potential in managing blood sugar levels.
  • Antitubercular Properties : Compounds in this class have been explored for their efficacy against Mycobacterium tuberculosis.

Antimicrobial Activity

A study highlighted the antimicrobial properties of spiro compounds, indicating that derivatives similar to this compound could inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Compound TypeActivityReference
This compoundAntimicrobial
Similar Spiro CompoundsAntimicrobial

Antidiabetic Activity

Research into related compounds has shown promising results in terms of antidiabetic activity, particularly in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. For instance, certain spirocyclic derivatives exhibited higher inhibitory activity compared to standard drugs like acarbose .

Compound TypeActivityReference
Spirocyclic Derivativesα-glucosidase inhibition

Antitubercular Activity

In vitro studies have indicated that some spiro compounds possess antitubercular properties comparable to established drugs like rifampicin. This suggests that this compound could be a candidate for further investigation in tuberculosis treatment .

Case Studies and Applications

  • Case Study on Antimicrobial Effects :
    • A comparative analysis was conducted on various spirocyclic compounds against common bacterial strains. This compound showed significant inhibition rates, warranting further exploration into its mechanism of action.
  • Potential in Drug Development :
    • The unique structure of this compound suggests possibilities for developing new pharmaceuticals targeting metabolic diseases and infections.

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